Bienvenue dans la boutique en ligne BenchChem!

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

medicinal chemistry kinase inhibitor scaffold structure-activity relationship

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 946202-11-5) is a synthetic small molecule (C₁₈H₁₅ClN₄O₂S, MW 386.86 g/mol) composed of a quinoxaline core linked at position 6 to a 4,5-dihydro-1H-pyrazole ring that bears a 4-chlorophenyl substituent at C-3 and a methylsulfonyl group on the N-1 nitrogen. The compound falls within the broad structural class of pyrazolyl-quinoxaline kinase inhibitors claimed in the Astex Therapeutics patent family.

Molecular Formula C18H15ClN4O2S
Molecular Weight 386.85
CAS No. 946202-11-5
Cat. No. B2680802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
CAS946202-11-5
Molecular FormulaC18H15ClN4O2S
Molecular Weight386.85
Structural Identifiers
SMILESCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3
InChIKeyCBOSYODAFKCZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-(4-Chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 946202-11-5): Procurement-Relevant Structural Identity and Class Context


6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 946202-11-5) is a synthetic small molecule (C₁₈H₁₅ClN₄O₂S, MW 386.86 g/mol) composed of a quinoxaline core linked at position 6 to a 4,5-dihydro-1H-pyrazole ring that bears a 4-chlorophenyl substituent at C-3 and a methylsulfonyl group on the N-1 nitrogen [1]. The compound falls within the broad structural class of pyrazolyl-quinoxaline kinase inhibitors claimed in the Astex Therapeutics patent family [2]. At the time of this analysis, no primary research articles providing quantitative biological activity data (e.g., IC₅₀, Kᵢ, cellular EC₅₀) for this specific compound could be identified through systematic searches of PubMed, Google Scholar, PubChem, ChemSpider, or the patent literature [3].

Why In-Class Analogs Cannot Simply Replace 6-(3-(4-Chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline in Focused Screening Collections


Within the 6-(3-aryl-1-methylsulfonyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline sub-series, small changes to the aryl ring at the pyrazoline C-3 position are expected to alter kinase selectivity, potency, and physicochemical properties. The 4-chlorophenyl analogue (CAS 946202-11-5) differs from the unsubstituted phenyl analogue (CAS 442649-92-5) , the 2-chlorophenyl regioisomer (CAS 1010899-06-5) [1], and the 4-methoxyphenyl analogue (CAS 797775-36-1) by the presence, position, and electronic character of the para substituent. In related pyrazolyl-quinoxaline kinase inhibitor series, such modifications have been shown to shift target engagement profiles across FGFR, VEGFR, and PDGFR family members [2]. Without quantitative selectivity data for any member of this specific sub-series, however, the magnitude and direction of these differences remain uncharacterized, and equivalence cannot be assumed.

Quantitative Differentiation Evidence for 6-(3-(4-Chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline: Data-Limited Comparative Analysis


Structural Differentiation: 4-Chlorophenyl vs. Unsubstituted Phenyl at Pyrazoline C-3

The target compound carries a 4-chlorophenyl group at the pyrazoline C-3 position, whereas the closest commercially catalogued analog, 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 442649-92-5), bears an unsubstituted phenyl ring . The para-chloro substituent increases molecular weight by 34.45 Da, raises the calculated logP, and introduces a hydrogen-bond acceptor (Cl) that is absent in the des-chloro analog [1]. In kinase inhibitor optimization campaigns, such halogen substitutions frequently modulate potency and selectivity through halogen bonding and hydrophobic packing [2].

medicinal chemistry kinase inhibitor scaffold structure-activity relationship

Regioisomeric Differentiation: 4-Chlorophenyl vs. 2-Chlorophenyl Substitution

The chlorine atom in the target compound occupies the para position of the phenyl ring, whereas the 2-chlorophenyl analogue (CAS 1010899-06-5) places the chlorine at the ortho position [1]. In medicinal chemistry, para- vs. ortho-substitution can profoundly affect molecular conformation, target binding, and metabolic stability. Although no comparative biological data are available for this specific pair, the patent literature on pyrazolyl-quinoxaline kinase inhibitors demonstrates that the position of aryl substituents is a critical determinant of kinase selectivity profiles [2].

medicinal chemistry positional isomer kinase selectivity

Analytical Identity Confirmation: Unique Spectroscopic Fingerprint

The compound is registered in the SpectraBase database with a unique ¹H NMR spectrum and the InChIKey CBOSYODAFKCZMN-UHFFFAOYSA-N, distinguishing it analytically from all analogs [1]. The exact mass of 386.060425 g/mol (C₁₈H₁₅ClN₄O₂S) differs from the unsubstituted phenyl analog (C₁₈H₁₆N₄O₂S, exact mass 352.0994 g/mol) by 33.9610 Da, which is attributable to the chlorine atom . This provides a definitive mass-spectrometric handle for identity and purity verification in procurement.

quality control NMR spectroscopy compound identity verification

Scaffold Classification: Pyrazolyl-Quinoxaline Kinase Inhibitor Family Membership

The compound falls within the generic Markush structure claimed in the Astex Therapeutics pyrazolyl-quinoxaline kinase inhibitor patent family (US 8,895,601; US 10,519,137; EP 3,178,818) [1]. This patent family describes compounds that inhibit FGFR, VEGFR, and PDGFR kinases and are being developed for oncology indications [2]. However, CAS 946202-11-5 does not appear among the specifically exemplified compounds in the available patent documents, and no kinase inhibition data for this specific compound have been published [3].

kinase inhibitor FGFR VEGFR anticancer

Recommended Procurement and Application Scenarios for 6-(3-(4-Chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline Given Current Evidence Limitations


Kinase Selectivity Panel Screening of the 4-Chlorophenyl Pyrazolyl-Quinoxaline Chemotype

The primary rationale for procuring this compound is to empirically determine its kinase inhibition profile against FGFR, VEGFR, PDGFR, and related tyrosine kinases, given its membership in the pyrazolyl-quinoxaline kinase inhibitor patent class [1]. The compound should be run alongside the unsubstituted phenyl (CAS 442649-92-5) and 2-chlorophenyl (CAS 1010899-06-5) analogs in a panel assay to generate the comparative selectivity data that are currently absent from the literature. The unique 4-chlorophenyl substitution may confer differential binding to kinases with halogen-accepting hydrophobic pockets [2].

Structure-Activity Relationship (SAR) Exploration of the 4-Chlorophenyl Position

This compound serves as a key SAR probe for investigating the contribution of the para-chloro substituent to target binding, cellular potency, and pharmacokinetic properties within the 6-(3-aryl-1-methylsulfonyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline series. The analytical identity is well-defined (¹H NMR and exact mass available [3]), enabling confident structure-activity correlation once biological data are generated.

Chemical Probe Development for Target Deconvolution Studies

If initial kinase screening reveals a promising selectivity window, this compound could be advanced as a chemical probe for target deconvolution in cancer cell lines. The methylsulfonyl group may contribute to improved solubility relative to non-sulfonylated analogs [4], though experimental validation is needed. Procurement should include the 4-methoxyphenyl analog (CAS 797775-36-1) as an electron-donating comparator to bracket electronic effects.

Quality Control and Identity Verification in Compound Management

The compound's SpectraBase entry provides a reference ¹H NMR spectrum and InChIKey (CBOSYODAFKCZMN-UHFFFAOYSA-N) that can be used for incoming quality control [3]. The exact mass of 386.060425 g/mol offers a high-resolution mass spectrometry target for identity confirmation. These analytical markers are critical for distinguishing CAS 946202-11-5 from the 2-chlorophenyl regioisomer (identical molecular formula and nominal mass) [5].

Quote Request

Request a Quote for 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.